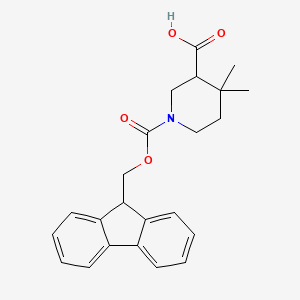

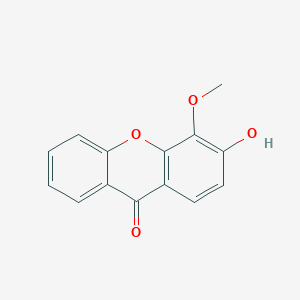

N-(2-propyl-1,3-benzoxazol-6-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-propyl-1,3-benzoxazol-6-yl)prop-2-enamide” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of “N-(2-propyl-1,3-benzoxazol-6-yl)prop-2-enamide” can be confirmed by IR, 1H/13C-NMR, and mass . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis

Benzoxazole derivatives have been evaluated for their in vitro antimicrobial activity against various bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .Scientific Research Applications

Heterocyclic Synthesis and Fluorinated Compounds

The synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones explores the unique electrophilic reactivity of N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides. These compounds, through a nucleophilic vinylic substitution reaction, offer a pathway to creating structurally novel heterocycles, highlighting the potential of fluorinated compounds in designing new pharmaceuticals and materials (Meiresonne et al., 2015).

Enaminone-Based Heterocycle Synthesis

The development of enaminones via rhodium-catalyzed denitrogenative rearrangement demonstrates their versatility as intermediates for synthesizing various heterocycles. This strategy underscores the utility of enaminones in constructing complex molecular frameworks, which can be pivotal in drug discovery and synthetic chemistry (Miura et al., 2012).

Polyamide Synthesis

Direct polycondensation methods to synthesize ordered polyamides from specific monomers, using activating agents like diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, reveal the importance of precise molecular engineering in material science. Such methodologies contribute to the development of materials with predefined properties for technological applications (Ueda & Sugiyama, 1994).

Fluorescent Derivatives for Photophysical Studies

The synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives for studying solvent polarity effects on their absorption-emission properties illustrates the role of these compounds in photophysical research. Such studies are essential for developing new fluorescent materials for sensing, imaging, and electronic applications (Padalkar et al., 2011).

Antinociceptive Activity

Investigations into the antinociceptive activity of (2‐benzoxazolinon‐3‐yl)propionamide derivatives highlight the therapeutic potential of benzoxazole derivatives. By elucidating the structure-activity relationships, researchers can design more effective compounds for pain management (İnkol et al., 2000).

Future Directions

Benzoxazole derivatives have shown promising results in various fields of medicinal chemistry. There is an increased demand to develop newer antimicrobial agents . Also, there is a need for developing new chemical entities for treating cancer . Therefore, the future direction could be the development of new benzoxazole derivatives with improved pharmacological activities.

properties

IUPAC Name |

N-(2-propyl-1,3-benzoxazol-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-5-13-15-10-7-6-9(8-11(10)17-13)14-12(16)4-2/h4,6-8H,2-3,5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAGIQRHFFCJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-propyl-1,3-benzoxazol-6-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943144.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)